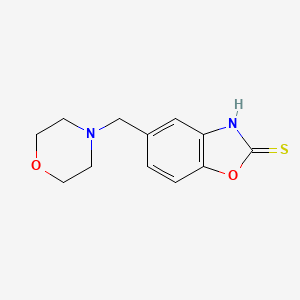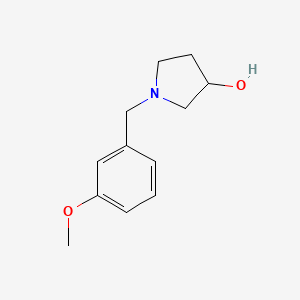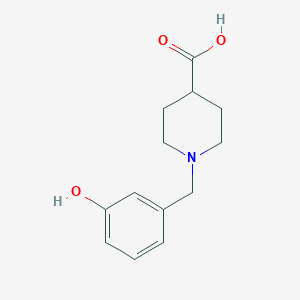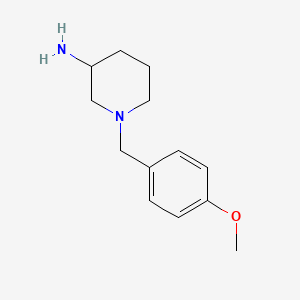
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol
Übersicht
Beschreibung
“5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol” is a compound that contains a morpholine ring, a benzoxazole ring, and a thiol group. Morpholine is a common moiety in pharmaceuticals and agrochemicals due to its polarity and basicity. Benzoxazoles are heterocyclic compounds known for their diverse biological activities. The thiol group is a sulfur analog of the hydroxyl group and is a reactive center in many organic compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions, nucleophilic substitutions, or cyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the morpholine ring, the benzoxazole ring, and the thiol group. The morpholine ring is expected to adopt a chair conformation .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the morpholine ring, the benzoxazole ring, and the thiol group. The morpholine ring could participate in reactions as a nucleophile or base. The benzoxazole could undergo electrophilic substitution reactions. The thiol group is known for its nucleophilicity and ability to form disulfide bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring could increase the compound’s solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol derivatives have demonstrated significant antimicrobial activity. A study synthesized various derivatives of this compound and tested them against strains of Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans, Candida krusei, and Candida glabrata. The results indicated a broad spectrum of activity, with the compounds showing minimal inhibitory concentration (MIC) values ranging from 3.12–50 μg/mL against the Candida species, highlighting their potential as antimicrobial agents (Özlem Temiz‐Arpacı et al., 2005).
Biochemical Indicators in Animal Health
Another research focus involving 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol derivatives is their influence on the morphological composition of animal blood and individual biochemical indicators. This research aims to introduce new, highly effective, and safe medicines into medical and veterinary practice. Specifically, derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol have shown a wide spectrum of biological activity, particularly antimicrobial and antifungal effects. This indicates their potential for treating fungal diseases in animals, with further studies needed to fully understand their properties and therapeutic applications (M. V. Ohloblina et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c17-12-13-10-7-9(1-2-11(10)16-12)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBAAFSYWEZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)OC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)

![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370509.png)


![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)